4-Aminopyridine-3-thiol hydrochloride

CAS No.: 173069-45-9

Cat. No.: VC2962968

Molecular Formula: C5H7ClN2S

Molecular Weight: 162.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 173069-45-9 |

|---|---|

| Molecular Formula | C5H7ClN2S |

| Molecular Weight | 162.64 g/mol |

| IUPAC Name | 4-aminopyridine-3-thiol;hydrochloride |

| Standard InChI | InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H |

| Standard InChI Key | PQXVOUWHIWLPDZ-UHFFFAOYSA-N |

| SMILES | C1=CN=CC(=C1N)S.Cl |

| Canonical SMILES | C1=CN=CC(=C1N)S.Cl |

Introduction

Chemical Structure and Properties

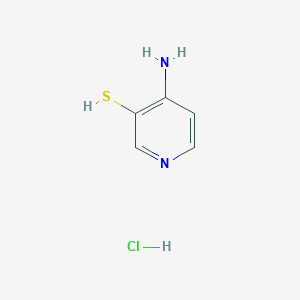

4-Aminopyridine-3-thiol hydrochloride is a heterocyclic organic compound with the molecular formula C5H7ClN2S and a molecular weight of 162.64 g/mol . The compound features a pyridine ring with an amino group at the fourth position and a thiol group at the third position, along with a hydrochloride salt component.

Molecular Structure

The structure consists of a six-membered pyridine ring with nitrogen at position 1, a thiol (-SH) group at position 3, and an amino (-NH2) group at position 4. The hydrochloride salt form significantly enhances the compound's water solubility compared to its free base form.

Physical Properties

Table 1: Physical Properties of 4-Aminopyridine-3-thiol Hydrochloride

| Property | Value |

|---|---|

| Molecular Formula | C5H7ClN2S |

| Molecular Weight | 162.64 g/mol |

| CAS Number | 173069-45-9 |

| Appearance | Crystalline solid |

| Solubility | Highly soluble in water, soluble in polar organic solvents |

| InChI | InChI=1S/C5H6N2S.ClH/c6-4-1-2-7-3-5(4)8;/h1-3,8H,(H2,6,7);1H |

| InChIKey | PQXVOUWHIWLPDZ-UHFFFAOYSA-N |

Source: Compiled from available data

Synthesis Methods

The synthesis of 4-Aminopyridine-3-thiol hydrochloride typically involves multi-step organic reactions starting from appropriate pyridine derivatives.

Common Synthetic Routes

One established method involves the reaction of 2-aminopyridine with suitable reagents under controlled conditions. This approach typically includes introducing the amino group and thiol group onto the pyridine ring sequentially. A common synthetic pathway includes:

-

Reaction of 2-aminopyridine with appropriate reagents under controlled conditions

-

Introduction of the thiol group at position 3

-

Formation of the hydrochloride salt to enhance stability and solubility

Industrial Synthesis Considerations

For industrial-scale production, the synthesis may be optimized using continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products. Factors such as temperature, solvent selection, and catalysis play crucial roles in determining the reaction outcome and product quality.

Chemical Reactivity

The dual functional groups in 4-Aminopyridine-3-thiol hydrochloride contribute to its rich chemistry and reactivity patterns.

Reactions of the Thiol Group

The thiol group at position 3 can participate in various chemical reactions:

-

Oxidation: The thiol can be oxidized to form disulfides, sulfenic acids, or other oxidized sulfur species

-

Nucleophilic substitution: As a good nucleophile, the thiol group can participate in various substitution reactions

-

Metal coordination: The sulfur atom can coordinate with various metal ions to form complexes

Reactions of the Amino Group

The amino group at position 4 exhibits typical amine reactivity:

-

Acylation and alkylation: Formation of amides and secondary/tertiary amines

-

Diazotization: Reaction with nitrous acid to form diazonium salts

-

Imine formation: Condensation with aldehydes or ketones

Reactions Involving the Pyridine Ring

The pyridine ring itself can undergo various transformations, including:

-

Electrophilic substitution (typically requires activating conditions)

-

Nucleophilic substitution (particularly at positions 2 and 4)

-

Coordination chemistry through the pyridine nitrogen

Mechanism of Action

Interaction with Voltage-Gated Potassium Channels

The primary mechanism of action for 4-Aminopyridine-3-thiol hydrochloride involves its interaction with voltage-gated potassium channels. Similar to other aminopyridine derivatives, it acts as an antagonist of these channels, effectively blocking potassium ion flow. This blockade results in:

-

Prolongation of action potentials

-

Enhanced neurotransmitter release at synaptic terminals

-

Increased neuronal excitability

This mechanism explains many of the compound's observed effects in biological systems and underlies its potential therapeutic applications.

Structure-Activity Relationships

The specific arrangement of functional groups in 4-Aminopyridine-3-thiol hydrochloride contributes to its potassium channel blocking activity. The positively charged pyridinium nitrogen (in the protonated form) appears to interact with the pore region of potassium channels, while the thiol group may contribute to additional binding interactions that influence selectivity and potency.

Biological and Therapeutic Applications

Neurological Applications

Given its ability to block potassium channels and enhance neurotransmitter release, 4-Aminopyridine-3-thiol hydrochloride shows potential in treating neurological disorders, particularly those characterized by impaired nerve conduction. Potential applications include:

-

Multiple sclerosis-related symptoms

-

Spinal cord injury

-

Certain neuromuscular junction disorders

Research Applications

Beyond potential therapeutic uses, the compound serves as a valuable research tool in:

-

Electrophysiology studies investigating neuronal signaling

-

Investigations of potassium channel function and pharmacology

-

Development of novel channel blockers and modulators

Comparison with Related Compounds

4-Aminopyridine-3-thiol hydrochloride can be compared with several related aminopyridine derivatives that have established pharmacological profiles.

Table 2: Comparison of 4-Aminopyridine-3-thiol Hydrochloride with Related Compounds

| Compound | Structure | Primary Applications | Distinctive Features |

|---|---|---|---|

| 4-Aminopyridine-3-thiol hydrochloride | Pyridine with amino (position 4) and thiol (position 3) groups | Research tool, potential neurological applications | Dual functional groups provide unique reactivity |

| 4-Aminopyridine | Pyridine with amino group at position 4 | Multiple sclerosis treatment (Dalfampridine) | FDA-approved for improving walking in MS patients |

| 3-Aminopyridine-4-thiol | Pyridine with amino (position 3) and thiol (position 4) groups | Research applications | Positional isomer with distinct biological activity |

| 3,4-Diaminopyridine | Pyridine with amino groups at positions 3 and 4 | Lambert-Eaton myasthenic syndrome | Enhanced potassium channel blocking activity |

Sources: Compiled from available research data

Structural Differences and Similarities

The positional arrangement of functional groups significantly influences the pharmacological properties of these compounds. 4-Aminopyridine (Dalfampridine) lacks the thiol group and has received FDA approval for specific multiple sclerosis applications , while 4-Aminopyridine-3-thiol hydrochloride's additional thiol group may confer different selectivity profiles and potentially novel therapeutic applications.

Current Research and Future Directions

Recent Investigational Studies

Current research on 4-Aminopyridine-3-thiol hydrochloride spans multiple domains:

-

Optimization of synthetic methods for improved yield and purity

-

Development of novel derivatives with enhanced pharmacokinetic properties

-

Investigation of potential applications beyond neurological disorders

-

Exploration of structure-activity relationships to guide drug development

Challenges and Opportunities

Despite promising research avenues, several challenges remain:

-

Comprehensive toxicological profiling

-

Optimization of pharmaceutical formulations

-

Determination of appropriate dosing regimens for potential therapeutic applications

-

Development of structure-based design approaches for improved derivatives

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable structural information about 4-Aminopyridine-3-thiol hydrochloride. Typical ^1H NMR signals include:

-

Pyridine ring protons: Multiple signals in the range of δ 6.5-8.1 ppm

-

Amino group protons: Broad singlet around δ 5.5-6.0 ppm

-

Thiol proton: Signal typically observed at δ 3.0-4.0 ppm, though it may be exchangeable

Similar compounds have shown characteristic patterns in their NMR spectra, with pyridine ring protons appearing as multiplets due to coupling with adjacent protons .

Infrared (IR) Spectroscopy

IR spectroscopy reveals functional group vibrations, with characteristic bands including:

-

N-H stretching of the amino group: 3300-3500 cm^-1

-

S-H stretching: Weak band around 2550-2600 cm^-1

-

C=N and C=C stretching of the pyridine ring: 1400-1600 cm^-1

Physicochemical Properties

Solubility and Solution Behavior

The hydrochloride salt form significantly enhances the water solubility of 4-Aminopyridine-3-thiol compared to its free base form. In aqueous solutions, the compound exists in various protonation states depending on pH, which affects its solubility profile and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume